N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-10-7-14-13(17)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,16H,1-2,7-10H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHWEKMIBTCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245776 | |
| Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-27-6 | |
| Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amide Formation
One common method for synthesizing this compound is through direct amide formation using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The general reaction scheme involves:
-
- 4-(pyrrolidin-1-yl)benzoic acid or its derivative
- 2-hydroxyethylamine
-
- Dissolve both reactants in a suitable solvent (e.g., dichloromethane).
- Add EDC and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid.
- Stir the mixture at room temperature for several hours.
- Purify the product via column chromatography.
This method has been shown to yield the desired compound with good efficiency, typically achieving yields around 70-90% depending on reaction conditions and purification methods.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient approach to preparing amides. This method can significantly reduce reaction times while improving yields.
-
- Similar to the direct amide formation method.
-
- Combine reactants in a microwave-compatible vessel with a suitable solvent.
- Set the microwave to specific power levels and time intervals, often ranging from 5 to 15 minutes.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Isolate and purify the product.
Research indicates that microwave-assisted methods can enhance yields up to 95% while reducing reaction times compared to traditional heating methods.
Biocatalytic Methods
Recent advancements in biocatalysis have introduced environmentally friendly approaches for amide bond formation. Enzymatic methods can utilize lipases or other enzymes to facilitate the reaction under mild conditions.
-
- Carboxylic acid derivatives (e.g., activated esters)
- Amine sources such as 2-hydroxyethylamine
-
- Mix reactants with an enzyme in an appropriate buffer solution.
- Allow the reaction to proceed at optimal temperature and pH for enzyme activity.
- Extract and purify the product using standard organic extraction techniques.
Biocatalytic approaches can achieve high selectivity and yield, making them attractive for pharmaceutical applications.
Summary of Yields and Conditions
| Method | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Direct Amide Formation | 70-90 | Several hours | Room temperature |
| Microwave-Assisted Synthesis | Up to 95 | 5-15 minutes | Microwave irradiation |
| Biocatalytic Methods | Variable | Several hours | Mild conditions |
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-4-(pyrrolidin-1-yl)benzamide.
Reduction: Formation of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Functional Group Variations
The benzamide scaffold allows for extensive derivatization. Key structural variations among related compounds include:
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- The 2-hydroxyethyl group in the target compound likely enhances water solubility compared to morpholinoethyl or pyrrolidinylethyl substituents .
Key Observations :
Key Observations :
- The dioxo-pyrrolidine moiety in Compound 3D contributes to antifungal activity, though its efficacy is moderate compared to clotrimazole .
- Imidazole-containing analogs show promising anticancer activity, likely due to interactions with cellular kinases or DNA .
- The target compound’s pyrrolidine group may favor enzyme inhibition (e.g., butyrylcholinesterase) based on trends observed in Compound 6 .
Biological Activity
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzamide core with a pyrrolidine ring and a hydroxyethyl substituent. The presence of these functional groups contributes to its distinct chemical reactivity and biological interactions.
Key Structural Features:
- Benzamide Core: Provides a stable scaffold for further modifications.
- Pyrrolidine Ring: Enhances the compound's ability to interact with biological targets through hydrophobic interactions.
- Hydroxyethyl Group: Capable of forming hydrogen bonds, potentially influencing binding affinity to target proteins.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes or receptors. The hydroxyethyl group can engage in hydrogen bonding with active site residues, while the pyrrolidine ring facilitates hydrophobic interactions. This dual mechanism allows the compound to modulate various biological pathways effectively.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. The compound's ability to inhibit specific pathways involved in inflammation has been documented in several studies .
2. Analgesic Properties
The compound has also been explored for its analgesic effects, providing relief from pain through mechanisms similar to those observed in traditional analgesics. This potential has garnered interest for further pharmacological evaluation .
3. Enzyme Inhibition
This compound has been investigated as an inhibitor for various enzymes, including those involved in cancer progression and neurodegenerative diseases. Its selectivity and potency against specific enzyme isoforms have made it a focal point in drug discovery .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | , |
| Analgesic | Modulation of pain pathways | , |
| Enzyme Inhibition | Targeting specific enzyme isoforms | , |
Case Study: JNK3 Inhibition
A study focused on the inhibition of c-jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative disorders, demonstrated that this compound could effectively inhibit this kinase. The compound showed promising results in cellular assays, indicating potential therapeutic applications in treating neurological conditions .
Comparative Analysis
This compound can be compared with similar compounds like N-(2-hydroxyethyl)-4-(morpholin-1-yl)benzamide and N-(2-hydroxyethyl)-4-(piperidin-1-yl)benzamide. Each variant exhibits different biological activities based on the substituent's nature:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring | Anti-inflammatory, analgesic |
| N-(2-hydroxyethyl)-4-(morpholin-1-yl)benzamide | Morpholine ring | Varied activity |
| N-(2-hydroxyethyl)-4-(piperidin-1-yl)benzamide | Piperidine ring | Different pharmacokinetics |
Q & A
Q. How can researchers optimize the synthesis of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide?
Methodological Answer: Synthetic optimization involves systematic variation of reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, as demonstrated in coupling reactions involving benzamide derivatives .
- Catalysts and Coupling Agents: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to enhance amide bond formation efficiency (83% yield reported in analogous benzamide syntheses) .
- Temperature Control: Reflux conditions (e.g., pyridine at 4 h reflux) are critical for activating carboxyl groups in precursor molecules .
- Purification: Post-reaction precipitation with isopropyl alcohol (IPA) removes unreacted amines, followed by HPLC validation (>98% purity) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) and detect polar byproducts .
Advanced Research Questions
Q. How can computational docking predict the biological activity of this compound?
Methodological Answer:
- Glide Docking (Schrödinger Suite):
- Grid Generation: Define the active site using co-crystallized HDAC2 (PDB: 4LXZ) or similar targets .
- Flexible Ligand Sampling: Account for rotatable bonds in the hydroxyethyl and pyrrolidine groups .
- Scoring with Glide XP: Prioritize poses with hydrophobic enclosure and hydrogen-bonding interactions (e.g., hydroxyethyl with catalytic Zn²⁺ in HDACs) .
- Validation: Compare docking scores to known HDAC inhibitors (e.g., MS-275, a benzamide-class inhibitor with IC₅₀ ~150 nM) .
Q. How to resolve contradictions in enzyme inhibition assay data?
Methodological Answer:
- Orthogonal Assays: Combine HDAC fluorometric assays with Western blotting for acetylated histone H3 (Ac-H3) to confirm target engagement .
- Solubility Adjustments: Use DMSO concentrations <0.1% to avoid solvent interference; pre-equilibrate compounds in assay buffer .
- Negative Controls: Include inactive analogs (e.g., methyl-substituted benzamides) to rule out nonspecific effects .
Q. What strategies improve metabolic stability of this benzamide derivative?
Methodological Answer:
- Structural Modifications:
- In Vitro Testing: Use human liver microsomes (HLM) with LC-MS/MS to quantify parent compound depletion rates .
Data Analysis and Structural Insights
Q. How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Analog Synthesis: Vary substituents at key positions:
- Biological Testing:
Q. What experimental controls are critical in solubility studies?
Methodological Answer:
- Buffer Systems: Test solubility in phosphate-buffered saline (PBS) and simulated intestinal fluid (FaSSIF) to mimic physiological conditions .
- Positive Controls: Compare to structurally similar compounds with known solubility profiles (e.g., MS-275 solubility: 0.5 mg/mL in water) .
- Dynamic Light Scattering (DLS): Monitor aggregation at high concentrations (>100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
